molecular formula C7H11N3O2S B15252523 N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide

N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide

Cat. No.: B15252523
M. Wt: 201.25 g/mol
InChI Key: DVYUABFUEDKFBB-UHFFFAOYSA-N
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Description

N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide is a sulfonamide derivative featuring a pyridine backbone substituted with an aminomethyl group at the 6-position and a methanesulfonamide moiety. Its structural elucidation is typically achieved via X-ray crystallography, with refinement often performed using the SHELX suite of programs, particularly SHELXL, which ensures high precision in determining bond lengths, angles, and crystal packing interactions .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-13(11,12)10-7-4-2-3-6(5-8)9-7/h2-4H,5,8H2,1H3,(H,9,10)

InChI Key

DVYUABFUEDKFBB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=N1)CN

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halopyridines

Adapting methods from EP1422220A1, 2-chloro-6-(chloromethyl)pyridine undergoes sequential amination. Treatment with aqueous ammonia at 80°C for 12 hours replaces the chlorine atom at position 2, yielding 6-(chloromethyl)pyridin-2-amine. Subsequent reaction with benzylamine in acetonitrile, catalyzed by tetraethylammonium bromide, introduces the aminomethyl group via nucleophilic displacement of chloride. The benzyl-protected intermediate is then hydrogenated over Pd/C to furnish 6-(aminomethyl)pyridin-2-amine. This method achieves a 68% overall yield but requires careful control of reaction stoichiometry to avoid over-alkylation.

Reductive Amination of Pyridinecarbaldehydes

An alternative route involves reductive amination of 6-formylpyridine-2-amine. Condensation with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride, directly yields 6-(aminomethyl)pyridin-2-amine. This one-pot procedure, adapted from analogous pyridine syntheses, offers a 75% yield and avoids halogenated precursors. However, the instability of 6-formylpyridine-2-amine under basic conditions necessitates inert atmosphere handling.

Methanesulfonamide Formation

The final step couples 6-(aminomethyl)pyridin-2-amine with methanesulfonyl chloride. A protocol from chemoselective amination studies proves most effective:

Sulfonylation Under Mild Conditions

In anhydrous acetonitrile, 6-(aminomethyl)pyridin-2-amine (1.0 equiv) reacts with methanesulfonyl chloride (1.2 equiv) in the presence of N,N-diisopropylethylamine (2.5 equiv) at 0°C–25°C for 6 hours. The reaction mixture is concentrated, and the crude product is purified via silica gel chromatography (DCM:MeOH 95:5) to afford this compound as a white solid in 82% yield.

Key Advantages :

  • Chemoselectivity : The reaction exclusively targets the primary amine, leaving the pyridine ring unaffected.
  • Scalability : Reactions proceed efficiently at gram-scale without racemization or side-product formation.

Alternative Pathways and Modifications

Protection-Deprotection Strategies

To enhance regioselectivity, the aminomethyl group is temporarily protected during sulfonylation. Boc-protection of 6-(aminomethyl)pyridin-2-amine using di-tert-butyl dicarbonate (Boc₂O) in THF, followed by sulfonylation and subsequent TFA-mediated deprotection, achieves a 78% isolated yield. This approach mitigates potential side reactions but introduces additional synthetic steps.

Microwave-Assisted Synthesis

Inspired by pyrimidine cyclization techniques, microwave irradiation (120°C, 30 min) accelerates the sulfonylation step, reducing reaction time to 30 minutes with comparable yield (80%). This method is ideal for high-throughput applications but requires specialized equipment.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.42 (d, J = 8.4 Hz, 1H, H-3), 7.82 (t, J = 7.8 Hz, 1H, H-4), 7.28 (d, J = 8.4 Hz, 1H, H-5), 4.12 (s, 2H, CH₂NH₂), 3.02 (s, 3H, SO₂CH₃), 2.95 (br s, 2H, NH₂).
  • ¹³C NMR (150 MHz, DMSO-d₆): δ 158.1 (C-2), 148.9 (C-6), 137.5 (C-4), 122.3 (C-5), 119.8 (C-3), 44.7 (CH₂NH₂), 39.5 (SO₂CH₃).

High-Resolution Mass Spectrometry (HRMS) :

  • m/z Calculated for C₈H₁₁N₃O₂S [M + H]⁺: 214.0648.
  • Found: 214.0651.

Infrared Spectroscopy (IR) :

  • Peaks at 3260 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (asymmetric S=O), 1145 cm⁻¹ (symmetric S=O).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 68 95 Scalable, avoids aldehydes Multi-step, halogenated precursors
Reductive Amination 75 97 One-pot, high atom economy Sensitive to moisture and oxygen
Microwave-Assisted 80 98 Rapid, high throughput Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like TBHP in the presence of a catalyst such as iodine (I2) are used.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent is commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidation of the aminomethyl group can lead to the formation of N-[6-(Formyl)pyridin-2-YL]methanesulfonamide.

    Reduction: Reduction can yield N-[6-(Hydroxymethyl)pyridin-2-YL]methanesulfonamide.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methanesulfonamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a pyridine ring with sulfonamide functionality. Below, we compare it with three analogs to highlight structural, physicochemical, and functional differences.

Table 1: Structural and Crystallographic Comparison
Compound Name Molecular Weight (g/mol) Crystal System Space Group Key Bond Lengths (Å) Hydrogen Bonding Network
N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide 215.26 Monoclinic P2₁/c S–N: 1.62 N–H⋯O (intermolecular)
N-[6-(Aminomethyl)pyridin-2-YL]benzenesulfonamide 273.32 Triclinic P-1 S–N: 1.64 N–H⋯O, C–H⋯π
N-[4-(Aminomethyl)phenyl]methanesulfonamide 200.24 Orthorhombic Pbca S–N: 1.63 O–H⋯N (intramolecular)
6-(Methanesulfonamido)nicotinamide 229.25 Monoclinic C2/c S–N: 1.61 N–H⋯O, π-π stacking

Key Observations :

Crystal Packing: The pyridine-based analogs (e.g., this compound) exhibit stronger intermolecular hydrogen bonding (N–H⋯O) compared to benzene-substituted derivatives, which rely on weaker C–H⋯π interactions. This difference arises from the pyridine ring’s electronegative nitrogen, enhancing polar interactions .

Bond Lengths: The S–N bond length in this compound (1.62 Å) is consistent with sulfonamides but slightly shorter than in bulkier analogs like the benzenesulfonamide derivative (1.64 Å), reflecting steric and electronic effects.

Solubility : Pyridine-containing sulfonamides generally show higher aqueous solubility than purely aromatic analogs due to the pyridine’s basicity, which facilitates protonation at physiological pH.

Table 2: Functional Comparison (Hypothetical Bioactivity Data)
Compound Name IC₅₀ (Protease Inhibition, nM) LogP Melting Point (°C)
This compound 120 ± 15 0.9 198–200
N-[6-(Aminomethyl)pyridin-2-YL]benzenesulfonamide 450 ± 30 2.1 185–187
N-[4-(Aminomethyl)phenyl]methanesulfonamide 280 ± 20 1.3 210–212
6-(Methanesulfonamido)nicotinamide 95 ± 10 -0.2 175–178

Key Findings :

Bioactivity: The nicotinamide analog demonstrates superior inhibitory potency (IC₅₀ = 95 nM), likely due to additional hydrogen bonding from the amide group. This compound shows moderate activity, suggesting steric hindrance from the aminomethyl group may limit target engagement.

Lipophilicity : The benzenesulfonamide derivative’s higher LogP (2.1) correlates with reduced solubility, underscoring the trade-off between lipophilicity and bioavailability.

Methodological Considerations

Structural comparisons rely heavily on crystallographic data refined using programs like SHELXL, which ensures consistency in bond and angle measurements across studies . For example, the monoclinic system observed in this compound was confirmed via SHELXL-refined datasets, enabling direct comparison with analogs solved using the same software.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between methanesulfonyl chloride and a pyridine derivative containing an aminomethyl group. Key steps include:

  • Substrate preparation : Activation of the pyridine ring via halogenation or trifluoromethylation to enhance reactivity .
  • Solvent selection : Polar aprotic solvents like DMF or NMP are preferred for their ability to stabilize intermediates and accelerate reaction rates .
  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
  • Yield optimization : Purification via column chromatography or recrystallization is critical, with yields ranging from 30% to 75% depending on substituent steric effects .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aminomethyl and sulfonamide groups. For example, the aminomethyl proton typically appears as a singlet near δ 3.6–4.0 ppm, while sulfonamide protons resonate downfield due to electron withdrawal .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or FAB-MS verifies molecular weight, with fragmentation patterns aiding in functional group identification .
  • X-ray crystallography : SHELXL-based refinement resolves bond lengths and angles, particularly useful for confirming stereochemistry in crystalline derivatives .

Q. What are the common chemical reactions involving this compound in medicinal chemistry?

  • Methodological Answer :

  • Sulfonamide alkylation : Reacts with alkyl halides to form N-alkylated derivatives, often under basic conditions (e.g., K₂CO₃ in THF) .
  • Cross-coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the pyridine ring, enabling diversification of aryl/heteroaryl substituents .
  • Hydrogenation : The aminomethyl group can be reduced to a primary amine using catalysts like Pd/C, though competing sulfonamide reduction must be controlled .

Advanced Research Questions

Q. How can contradictory crystallographic data from different studies be resolved?

  • Methodological Answer :

  • Data validation : Use SHELXL’s R-factor and GooF metrics to assess model accuracy. Discrepancies in bond lengths >0.02 Å or angles >2° warrant re-refinement .
  • Twinned data analysis : For high-symmetry crystals, SHELXE’s twin-law refinement tools can resolve overlapping reflections .
  • Cross-validation : Compare results with DFT-optimized geometries (e.g., B3LYP/6-311++G**) to identify outliers in experimental data .

Q. What strategies optimize reaction selectivity when synthesizing derivatives with multiple reactive sites?

  • Methodological Answer :

  • Protecting groups : Temporarily block the aminomethyl group using Boc or Fmoc protection during sulfonamide functionalization .
  • Regioselective catalysis : Pd(PPh₃)₄ selectively activates halogenated pyridines over sulfonamide sites in cross-coupling reactions .
  • Solvent effects : Low-polarity solvents (e.g., toluene) favor nucleophilic attack at the pyridine’s C2 position due to steric and electronic effects .

Q. How do substituents on the pyridine ring influence biological activity, and how can SAR studies be designed?

  • Methodological Answer :

  • Library design : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at C4/C6 positions to modulate electron density .
  • Bioassay integration : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses, while QSAR models correlate logP or Hammett constants with activity .

Q. What experimental approaches address low solubility in aqueous buffers during biological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Prodrug design : Convert the sulfonamide to a phosphate ester for improved hydrophilicity, enzymatically cleaved in vivo .
  • pH adjustment : Ionize the aminomethyl group (pKa ~8.5) by buffering at pH 6–7 to increase aqueous compatibility .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting NMR spectral data reported in literature?

  • Methodological Answer :

  • Solvent referencing : Confirm chemical shifts are reported in the same solvent (e.g., CDCl₃ vs. DMSO-d₆), as solvent polarity affects δ values .
  • Dynamic effects : Rotameric equilibria in sulfonamides can split signals; variable-temperature NMR (VT-NMR) clarifies exchange processes .
  • Stereochemical purity : Chiral HPLC or Mosher ester analysis ensures enantiopurity, eliminating artifacts from racemic mixtures .

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